Hexadecyl icosenoate
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Overview
Description
Hexadecyl icosenoate is an organic compound with the chemical formula C36H70O2. It is an ester formed from hexadecanol (a fatty alcohol) and icosenoic acid (a fatty acid). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl icosenoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanol with icosenoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl icosenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Scientific Research Applications
Hexadecyl icosenoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism of action of hexadecyl icosenoate involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Hexadecyl octanoate: An ester formed from hexadecanol and octanoic acid.
Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid.
Hexadecane: A hydrocarbon with a similar carbon chain length but lacking the ester functional group.
Uniqueness
Hexadecyl icosenoate is unique due to its long carbon chain and the presence of both a fatty alcohol and a fatty acid. This combination imparts distinct physicochemical properties, such as high hydrophobicity and the ability to form stable emulsions. These properties make it particularly valuable in applications requiring enhanced lipid interactions and stability.
Properties
CAS No. |
93882-45-2 |
---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
hexadecyl (E)-icos-2-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h32,34H,3-31,33,35H2,1-2H3/b34-32+ |
InChI Key |
LKLKXFGZRLGRGI-NWBJSICCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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